tert-Butyl 3-aminophenethylcarbamate
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[2-(3-aminophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUHXMSAHNAMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627502 | |
| Record name | tert-Butyl [2-(3-aminophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180079-94-1 | |
| Record name | tert-Butyl [2-(3-aminophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of tert-Butyl 3-nitrophenethylcarbamate
The precursor is synthesized via carbamate formation between 3-nitrophenethylamine and di-tert-butyl dicarbonate (Boc₂O). In a representative procedure:
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Reagents : 3-nitrophenethylamine (1.0 equiv), Boc₂O (1.1 equiv), tetrahydrofuran (THF), 4-dimethylaminopyridine (DMAP, catalytic).
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Conditions : Reaction at 0°C for 2 hours, followed by aqueous workup.
-
Yield : 85–92% after purification by silica gel chromatography.
Hydrogenation to this compound
The nitro group is reduced using hydrogen gas and a palladium catalyst:
Key Data :
Alternative Routes: Reductive Amination
A less common but scalable approach employs reductive amination of 3-nitrobenzaldehyde with tert-butyl carbamate, followed by phenethylation.
Reductive Amination Protocol
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Step 1 : Condense 3-nitrobenzaldehyde (1.0 equiv) with tert-butyl carbamate (1.2 equiv) in methanol using NaBH₃CN (1.5 equiv) at 25°C for 12 hours.
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Step 2 : Phenethylation via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine).
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Yield : 74% over two steps.
Reaction Mechanism and Optimization
Hydrogenation Mechanism
The Pd-catalyzed hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by sequential electron transfer to the nitro group:
Critical Factors :
Scale-Up Considerations
Industrial adaptations use continuous hydrogenation reactors to enhance safety and yield:
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃) : δ 7.22 (s, 1H, Ar-H), 4.20 (bs, 2H, NH₂), 1.40 (s, 9H, t-Bu).
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MS (ESI) : m/z 237.2 [M+H]⁺.
Purity Assessment
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18, 80:20 H₂O:MeCN, 1 mL/min | 99.8% purity |
| Karl Fischer | — | <0.1% H₂O |
Applications in Drug Synthesis
The compound serves as a key building block in kinase inhibitor development. For example, it was used to synthesize pyrazole-based macrocycles targeting MST3/4 kinases, achieving IC₅₀ values of 115 nM.
Comparative Analysis of Methods
| Method | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|
| Catalytic Hydrogenation | 98 | 1200 | High |
| Reductive Amination | 74 | 1800 | Moderate |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-aminophenethylcarbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms of the carbamate.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
tert-Butyl 3-aminophenethylcarbamate has been studied for its potential use as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents, particularly in the area of analgesics and anti-inflammatory drugs. The carbamate functional group is known to enhance the solubility and bioavailability of compounds, making them more effective as drug candidates.
Case Study: Synthesis of Analgesics
A notable study involved the synthesis of derivatives of this compound, which demonstrated enhanced analgesic properties compared to traditional compounds. The study utilized various synthetic pathways to modify the compound, leading to derivatives that exhibited promising results in preclinical trials for pain management .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate analgesic | |
| Derivative A | Enhanced analgesic | |
| Derivative B | Anti-inflammatory |
Material Science
Polymer Synthesis
In material science, this compound serves as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability. Researchers have explored its use in creating biocompatible materials for medical applications, such as drug delivery systems.
Data Table: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) | Biocompatibility |
|---|---|---|---|
| Polymer A | 50 | 200 | Yes |
| Polymer B | 70 | 250 | Yes |
Analytical Chemistry
Reagent in Chromatography
this compound is used as a reagent in chromatographic techniques for the separation and analysis of various compounds. Its unique chemical properties allow it to interact with different analytes, improving the resolution and sensitivity of chromatographic methods.
Application Example: HPLC Analysis
In high-performance liquid chromatography (HPLC), this compound has been employed to enhance the detection of certain pharmaceuticals. A comparative study showed that using this compound as a derivatizing agent significantly improved the detection limits for target analytes .
Mechanism of Action
The mechanism of action of tert-Butyl 3-aminophenethylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is often reversible, allowing the compound to act as a temporary inhibitor. The phenethylamine backbone can also interact with various receptors and pathways, influencing biological processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following section compares tert-Butyl 3-aminophenethylcarbamate with analogous carbamate derivatives, focusing on structural variations, physicochemical properties, and functional applications.
Structural Analogues and Substitution Patterns
| Compound Name | CAS Number | Molecular Formula | Key Structural Differences | Similarity Index |
|---|---|---|---|---|
| tert-Butyl (3-aminophenyl)carbamate | 68621-88-5 | C₁₁H₁₆N₂O₂ | Benzyl vs. phenethyl backbone; no methylene spacer | 0.98 |
| tert-Butyl (3-(methylamino)phenyl)carbamate | 1134328-09-8 | C₁₂H₁₈N₂O₂ | Methyl-substituted amine on phenyl ring | 0.98 |
| tert-Butyl 3-amino-4-fluorobenzylcarbamate | 657409-24-0 | C₁₂H₁₇FN₂O₂ | Fluorine substituent at para position | 0.95 |
| (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate | 155836-47-8 | C₂₀H₂₄N₂O₃ | Hydroxy and diphenyl groups; chiral center | 0.88 |
| tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate | 1909319-84-1 | C₁₃H₂₀N₂O₂ | Methyl substituent on phenyl ring | 0.92 |
Key Observations :
- Phenethyl vs.
- Substituent Effects : Fluorinated derivatives (e.g., 657409-24-0) exhibit increased metabolic stability due to the electron-withdrawing nature of fluorine, whereas methyl-substituted analogues (e.g., 1909319-84-1) may enhance lipophilicity .
- Chiral Centers : Compounds like 155836-47-8 introduce stereochemical complexity, which is critical for enantioselective synthesis in drug development .
Physicochemical and Reactivity Comparisons
| Property | This compound | tert-Butyl (3-aminophenyl)carbamate | tert-Butyl 3-amino-4-fluorobenzylcarbamate |
|---|---|---|---|
| Molecular Weight (g/mol) | 236.31 | 208.26 | 240.27 |
| Boiling Point (°C) | Not reported | 280–300 (estimated) | 310–330 (estimated) |
| Solubility in Water | Low | Very low | Low |
| Stability in Acidic Conditions | Boc group cleaved by strong acids | Similar cleavage behavior | Enhanced stability due to fluorine |
Reactivity Insights :
- The tert-butyl carbamate group in all analogues is labile under acidic conditions (e.g., HCl/EtOAc), enabling deprotection to free amines .
- Fluorinated derivatives (e.g., 657409-24-0) resist hydrolysis longer than non-halogenated counterparts due to reduced electron density at the carbamate carbonyl .
Biological Activity
tert-Butyl 3-aminophenethylcarbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group attached to a carbamate functional group, which plays a crucial role in its biological interactions. The general structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound has been linked to its interaction with various kinases, particularly within the cyclin-dependent kinase (CDK) family. Recent studies have shown that this compound selectively stabilizes CDK16 and GSK3β, which are involved in critical signaling pathways related to cancer and neurodegenerative diseases.
Key Findings:
- Kinase Stabilization : The compound demonstrated significant stabilization effects on CDK16 and GSK3β, as evidenced by differential scanning fluorimetry (DSF) assays, indicating its potential as a kinase inhibitor .
- Metabolic Stability : The compound exhibited increased metabolic stability compared to related compounds, making it a promising candidate for further development in therapeutic applications .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in various disease models:
- Cancer Cell Lines : In vitro studies on cutaneous squamous cell carcinoma (SCC) reveal that treatment with this compound leads to apoptosis and cell cycle arrest through CDK16 inhibition .
- Neurodegenerative Disease Models : Research indicates that modulation of the CDK16-cyclin Y complex may provide therapeutic benefits in conditions such as Alzheimer's disease, where dysregulation of these kinases is implicated .
Q & A
What are the common synthetic routes for tert-Butyl 3-aminophenethylcarbamate, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis typically involves carbamate protection of the amine group. A standard approach uses Boc (tert-butoxycarbonyl) protection via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. For example, tert-butyl carbamate derivatives are synthesized by reacting 3-aminophenethylamine with Boc anhydride in dichloromethane under reflux (25–40°C) for 12–24 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (70–85%). Optimization may involve adjusting solvent polarity, reaction time, and stoichiometric ratios of reagents. Monitoring by TLC or HPLC is critical to track reaction progress .
How does the tert-butyl group influence the stability of this compound under acidic or basic conditions?
Level: Advanced
Methodological Answer:
The tert-butyl group provides steric hindrance, reducing susceptibility to nucleophilic attack. Under acidic conditions (e.g., HCl in dioxane), the Boc group is cleaved via protonation of the carbonyl oxygen, leading to carbamate decomposition. Stability assays using HPLC or NMR can quantify degradation products. For example, kinetic studies in 1M HCl at 25°C show a half-life of ~8 hours, while basic conditions (1M NaOH) may cause slower hydrolysis due to reduced electrophilicity of the carbonyl . Computational models (DFT) predict energy barriers for cleavage, guiding experimental design for pH-dependent stability .
What analytical techniques are recommended for characterizing this compound, and how can data contradictions be resolved?
Level: Basic
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm structure (e.g., tert-butyl protons at ~1.4 ppm, carbamate carbonyl at ~155 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHNO, MW 236.31).
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase).
Contradictions in melting points or solubility data may arise from polymorphic forms or impurities. Re-crystallization (e.g., from ethyl acetate/hexane) and differential scanning calorimetry (DSC) can resolve discrepancies .
How can computational modeling predict the reactivity of this compound in nucleophilic environments?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like hydrolysis or alkylation. For example, the energy barrier for nucleophilic attack at the carbamate carbonyl can be compared to experimental kinetic data. Molecular dynamics simulations (explicit solvent models) predict solvation effects on reactivity. Studies on analogous compounds show that explicit solvent inclusion is critical for accurate predictions, as bulk solvent approximations may overestimate stability .
What are the recommended storage conditions to preserve this compound’s integrity?
Level: Basic
Methodological Answer:
Store in airtight containers under inert gas (N or Ar) at 2–8°C. Avoid exposure to moisture, light, and strong acids/bases. Stability studies on similar carbamates indicate decomposition rates increase above 25°C, with humidity >60% accelerating hydrolysis. Desiccants like silica gel are recommended for long-term storage .
How can researchers resolve contradictions in reported solubility data for this compound?
Level: Advanced
Methodological Answer:
Systematic solubility studies in varied solvents (e.g., DMSO, ethanol, THF) at controlled temperatures (20–40°C) using gravimetric or UV-Vis methods can clarify discrepancies. For example, tert-butyl carbamates often exhibit higher solubility in aprotic solvents due to reduced hydrogen bonding. Particle size analysis (via dynamic light scattering) may reveal micronization effects. Cross-validate results with computational solubility parameters (Hansen solubility spheres) .
What role does the tert-butyl group play in the pharmacokinetic properties of this compound?
Level: Advanced
Methodological Answer:
The tert-butyl group enhances metabolic stability by shielding the carbamate from enzymatic hydrolysis (e.g., esterases). In vitro assays using liver microsomes can quantify half-life improvements. For instance, analogs with tert-butyl groups show 2–3x longer half-lives compared to methyl-substituted derivatives. Molecular docking studies predict reduced binding to cytochrome P450 enzymes, minimizing first-pass metabolism .
How can diastereomeric impurities in this compound synthesis be detected and minimized?
Level: Advanced
Methodological Answer:
Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide columns (e.g., Chiralpak AD-H) resolves enantiomers. Polarimetric analysis confirms optical purity. Synthetic optimization includes using enantiopure starting materials or asymmetric catalysis (e.g., Sharpless epoxidation). Kinetic resolution during crystallization (e.g., seeding with desired enantiomer) further reduces impurities .
What safety precautions are critical when handling this compound?
Level: Basic
Methodological Answer:
Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/ingestion; in case of exposure, rinse with water for 15 minutes and seek medical attention. Spills should be contained with absorbent materials (e.g., vermiculite) and disposed via hazardous waste protocols. Fire risks are low, but combustion products (e.g., NO, CO) require respirators with ABEK-P3 filters .
How does the carbamate moiety influence the compound’s bioactivity in medicinal chemistry applications?
Level: Advanced
Methodological Answer:
The carbamate acts as a hydrolytically stable bioisostere for esters or amides. In vitro assays (e.g., enzyme inhibition) compare activity against non-carbamate analogs. For example, this compound derivatives show enhanced binding to serine proteases due to hydrogen bonding with the carbonyl oxygen. Metabolic studies (radiolabeled C) track in vivo stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
